4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common techniques include batch and continuous flow synthesis, utilizing catalysts and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogenated compounds, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines or alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its pharmacological effects.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(1-Pyrrolidinyl)piperidine: This compound shares a similar structure but lacks the 4-chlorophenyl group.
4-(4-Chlorophenyl)piperidine: Similar to the target compound but without the pyrrolidine ring.
1-(4-Chlorophenyl)pyrrolidine: Contains the 4-chlorophenyl group and pyrrolidine ring but lacks the piperidine ring.
Uniqueness
4-[1-(4-Chlorophenyl)pyrrolidin-3-yl]piperidine is unique due to the presence of both the pyrrolidine and piperidine rings, along with the 4-chlorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[1-(4-chlorophenyl)pyrrolidin-3-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2/c16-14-1-3-15(4-2-14)18-10-7-13(11-18)12-5-8-17-9-6-12/h1-4,12-13,17H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDQGRHHANQEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CCN(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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